molecular formula C8H7NO5S B581769 2-Methanesulfonyl-5-nitrobenzaldehyde CAS No. 1423037-20-0

2-Methanesulfonyl-5-nitrobenzaldehyde

Cat. No.: B581769
CAS No.: 1423037-20-0
M. Wt: 229.206
InChI Key: BDHKAEHESAVNOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-nitrobenzaldehyde typically involves the nitration of 2-methanesulfonylbenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, Palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

2-Methanesulfonyl-5-nitrobenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by a catalyst. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonylbenzaldehyde
  • 5-Nitrobenzaldehyde
  • 2-Methanesulfonyl-4-nitrobenzaldehyde

Comparison

2-Methanesulfonyl-5-nitrobenzaldehyde is unique due to the presence of both a methanesulfonyl group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and properties compared to similar compounds. For example, 2-Methanesulfonylbenzaldehyde lacks the nitro group, making it less reactive in reduction reactions. Similarly, 5-Nitrobenzaldehyde lacks the methanesulfonyl group, affecting its reactivity in substitution reactions .

Properties

IUPAC Name

2-methylsulfonyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHKAEHESAVNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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